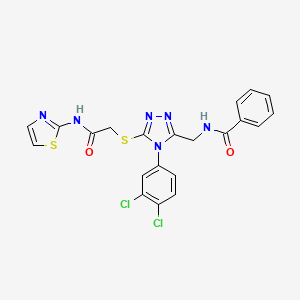

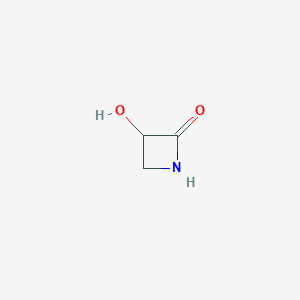

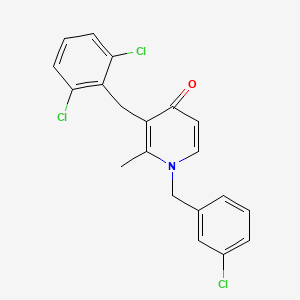

![molecular formula C16H14ClN5O2 B2692859 5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380098-50-8](/img/structure/B2692859.png)

5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach, and it has been applied to various compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Corrosion Inhibition Pyridine derivatives have been explored as corrosion inhibitors, demonstrating their utility in protecting metals against corrosion. Research into the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution provides evidence of the effectiveness of such compounds in increasing corrosion resistance. This application is crucial for extending the lifespan of metal structures and components, highlighting the role of pyridine derivatives in industrial maintenance and protection (Yadav et al., 2016).

Pharmacological Potential The pharmacological potential of pyridine derivatives is another area of interest, with compounds like FYX-051 demonstrating potent inhibitory effects on xanthine oxidoreductase. Such studies suggest the therapeutic relevance of pyridine derivatives in managing conditions associated with enzyme activity, including the potential treatment of hyperuricemia. This underlines the broader applicability of pyridine derivatives in developing new medications and treatments (Matsumoto et al., 2011).

Antimicrobial Activity The exploration of pyridine derivatives for their antimicrobial properties has led to the identification of compounds with significant antibacterial activity. Studies have synthesized new cyanopyridine derivatives, testing their effectiveness against various bacterial strains. Such research underscores the potential of pyridine derivatives in developing new antibiotics, addressing the growing concern of antibiotic resistance (Bogdanowicz et al., 2013).

Safety and Hazards

properties

IUPAC Name |

5-chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2/c1-24-14-7-12(2-3-19-14)22-5-4-21(10-15(22)23)16-13(17)6-11(8-18)9-20-16/h2-3,6-7,9H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQLWCQZVCALDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=C(C=C(C=N3)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

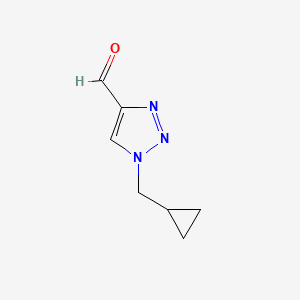

![2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene](/img/structure/B2692784.png)

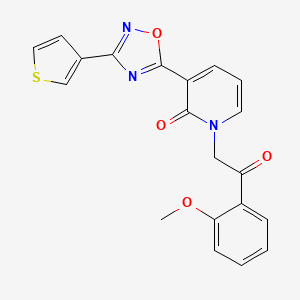

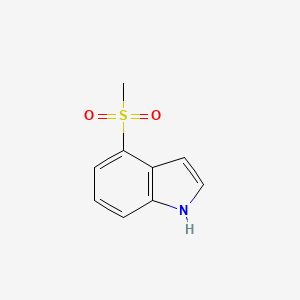

![N-(5-chloro-2-methoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2692791.png)

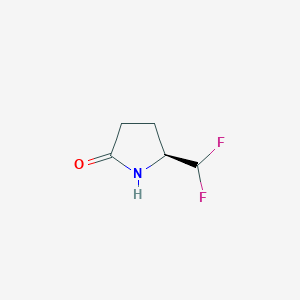

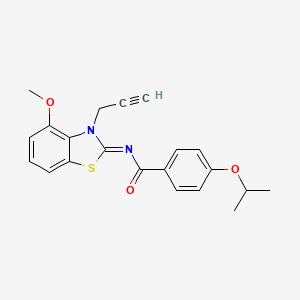

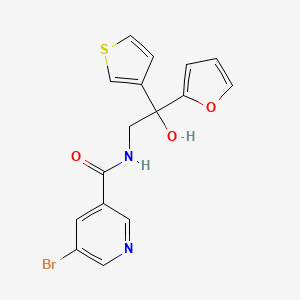

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B2692797.png)

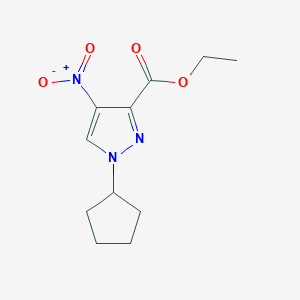

![N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2692799.png)